Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate” is a synthetic organic compound that belongs to the class of benzamides Benzamides are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate” typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of cyclopentanone with ethylenediamine under acidic conditions.
Introduction of the Benzamide Moiety: The benzamide group can be introduced by reacting the piperazine intermediate with 4-(chloromethyl)benzoic acid in the presence of a base such as triethylamine.
Addition of the tert-Butyl Group: The tert-butyl group can be added through a Friedel-Crafts alkylation reaction using tert-butyl chloride and aluminum chloride as a catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl groups in the piperazine ring, potentially forming hydroxyl derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Hydroxyl derivatives of the piperazine ring.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, “Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate” may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies.
Medicine
In medicinal chemistry, this compound could be explored for its potential pharmacological activities. Benzamides are known for their roles as antipsychotics, antiemetics, and anti-inflammatory agents. This compound may exhibit similar activities or serve as a lead compound for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of “Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate” would depend on its specific biological target. Generally, benzamides can interact with various receptors, enzymes, or ion channels. The piperazine ring may facilitate binding to specific protein targets, while the benzamide moiety could modulate the activity of enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- N-(tert-butyl)-4-[(4-methylpiperazin-1-yl)methyl]benzamide
- N-(tert-butyl)-4-[(4-phenylpiperazin-1-yl)methyl]benzamide
- N-(tert-butyl)-4-[(4-ethylpiperazin-1-yl)methyl]benzamide
Uniqueness
“Ethyl 7-methyl-4-{[3-(trifluoromethyl)phenyl]amino}-1,8-naphthyridine-3-carboxylate” is unique due to the presence of the cyclopentyl-substituted piperazine ring, which may confer distinct steric and electronic properties. This structural feature could influence its binding affinity and selectivity for biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
ethyl 7-methyl-4-[3-(trifluoromethyl)anilino]-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O2/c1-3-27-18(26)15-10-23-17-14(8-7-11(2)24-17)16(15)25-13-6-4-5-12(9-13)19(20,21)22/h4-10H,3H2,1-2H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZAJHXZNGZTJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C1NC3=CC=CC(=C3)C(F)(F)F)C=CC(=N2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.